molecular formula C16H15FN4O2S B11334257 5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11334257
M. Wt: 346.4 g/mol
InChI Key: MPKNJAJUKRWQTF-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated aromatic ring, a thiadiazole moiety, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with thiocyanates under acidic conditions.

    Synthesis of the Oxazole Ring: This involves cyclization reactions using suitable precursors like α-haloketones and amides.

    Coupling Reactions: The final step involves coupling the fluorinated aromatic ring with the thiadiazole-oxazole intermediate using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-5-methylphenyl)(tetrahydro-2H-pyran-4-yl)methanone
  • (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C16H15FN4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H15FN4O2S/c1-8(2)15-19-20-16(24-15)18-14(22)12-7-13(23-21-12)10-5-4-9(3)11(17)6-10/h4-8H,1-3H3,(H,18,20,22)

InChI Key

MPKNJAJUKRWQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C(C)C)F

Origin of Product

United States

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